molecular formula C26H24N2O4 B1240489 2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

Cat. No.: B1240489
M. Wt: 428.5 g/mol
InChI Key: WBBLIRPKRKYMTD-UHFFFAOYSA-N
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Description

2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid, also known as ONO 1301, is a prostaglandin I2 mimetic. It is an orally active, long-acting prostacyclin agonist with thromboxane-synthase inhibitory activity. This compound promotes the production of hepatocyte growth factor from various cell types and ameliorates ischemia-induced left ventricle dysfunction in animal models .

Preparation Methods

The synthetic routes and reaction conditions for 2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid involve multiple steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may not be publicly available .

Chemical Reactions Analysis

2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a prostacyclin agonist in various chemical studies.

    Biology: It promotes the production of hepatocyte growth factor from various cell types.

    Medicine: It ameliorates ischemia-induced left ventricle dysfunction in animal models, making it a potential therapeutic agent for cardiovascular diseases.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid exerts its effects by mimicking prostaglandin I2. It acts as a long-acting prostacyclin agonist with thromboxane-synthase inhibitory activity. The compound promotes the production of hepatocyte growth factor from various cell types, which plays a crucial role in tissue regeneration and repair. The molecular targets and pathways involved include the prostacyclin receptor and the thromboxane-synthase pathway .

Comparison with Similar Compounds

2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid is unique compared to other similar compounds due to its long-acting prostacyclin agonist activity and thromboxane-synthase inhibitory properties. Similar compounds include:

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

InChI

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)

InChI Key

WBBLIRPKRKYMTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4

Synonyms

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
ONO 1301
ONO-1301

Origin of Product

United States

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